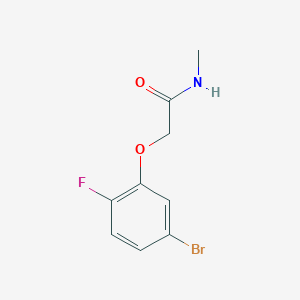![molecular formula C15H15FN2 B1411986 Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine CAS No. 1707520-21-5](/img/structure/B1411986.png)
Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine
Vue d'ensemble
Description
“Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine” is a complex organic compound. It contains a cyclopropyl group, a fluorophenyl group, and a pyridinyl group, all connected by a methylamine linkage .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclopropyl, fluorophenyl, and pyridinyl groups. The exact structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the types and arrangement of its functional groups .Applications De Recherche Scientifique
Anticancer Activity
Cyclopropyl derivatives, similar to Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine, have been explored for their potential in anticancer applications. For instance, novel amine derivatives of a related compound demonstrated significant cytotoxicity against various human cancer cell lines, including HepG2 and Caco-2, indicating their potential as anticancer agents (Vinayak et al., 2017).
Chemical Synthesis and Characterization
Research has been conducted on synthesizing and characterizing compounds structurally related to Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine. For example, studies on Pd-catalyzed amination of quinazolinones, a structurally similar compound, provided insights into optimizing reaction conditions for such transformations (Garlapati et al., 2012). Another study focused on palladium-catalyzed amination of thienopyridone, a related compound, further contributing to the knowledge of chemical synthesis techniques (Al-taweel et al., 2019).
Antibacterial Activity
Some derivatives of Cyclopropyl compounds have been synthesized and evaluated for their antibacterial properties. A study on the regioselective synthesis of fluorine-containing thiazole derivatives, including cyclopropyl analogs, revealed antimicrobial activities against various bacterial strains, highlighting their potential use in antibacterial treatments (Abbasi Shiran et al., 2015).
In Vitro Pharmacological Activities
Research has also been conducted on the pharmacological potential of cyclopropyl derivatives. A study on a selective corticotropin-releasing factor 1 receptor antagonist, structurally related to Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine, explored its effects on stress-induced defecation and visceral pain in rat models, indicating its potential therapeutic applications (Taguchi et al., 2017).
Platinum Complex Synthesis
Studies on platinum(II) complexes, involving ligands structurally related to Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine, have been carried out, contributing to the field of coordination chemistry and potentially impacting applications like catalysis and materials science (Dehghanpour et al., 2010).
Mécanisme D'action
Mode of Action
Like many other compounds, it is likely to bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity to indole derivatives, it might influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Depending on its targets and mode of action, it could potentially influence a variety of cellular processes .
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-14-3-1-12(2-4-14)13-7-11(8-17-10-13)9-18-15-5-6-15/h1-4,7-8,10,15,18H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBMYJFOWMFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CN=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
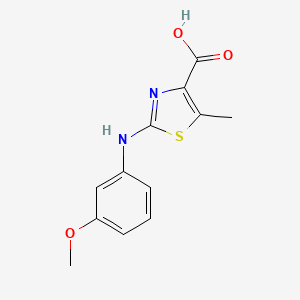

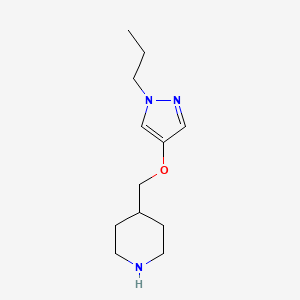
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)
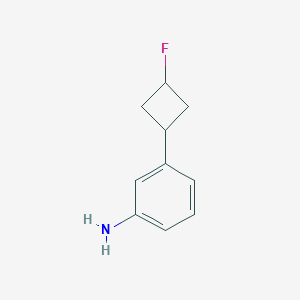
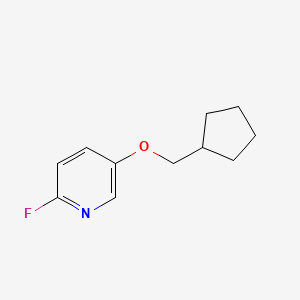
![[1-(Thian-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1411923.png)
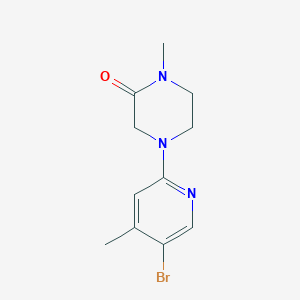
amine](/img/structure/B1411925.png)
